
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide, also known as MK-677, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone. MK-677 has gained attention in the scientific community due to its potential therapeutic applications, especially in the treatment of growth hormone deficiency, sarcopenia, and osteoporosis.
Mecanismo De Acción
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide works by stimulating the release of growth hormone from the pituitary gland. It does this by binding to the ghrelin receptor, which is found in the hypothalamus and pituitary gland. Binding to this receptor stimulates the release of growth hormone-releasing hormone (GHRH) and inhibits the release of somatostatin. GHRH then stimulates the release of growth hormone from the pituitary gland.
Biochemical and Physiological Effects:
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has been shown to increase growth hormone levels in both humans and animals. It has also been shown to increase insulin-like growth factor 1 (IGF-1) levels. IGF-1 is a hormone that is important for growth and development. N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has also been shown to increase lean body mass and decrease fat mass. It has been studied for its potential to improve bone density and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is easy to administer and has a long half-life, which allows for once-daily dosing. It has also been shown to be well-tolerated in humans. However, there are some limitations to using N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide in lab experiments. It is expensive and may not be readily available. It may also have some off-target effects that need to be taken into consideration.
Direcciones Futuras
There are several future directions for research on N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential to treat growth hormone deficiency, sarcopenia, and osteoporosis. It may also have potential as a cognitive enhancer and for improving sleep quality. There is also interest in studying its potential as a wound healing agent. Further research is needed to fully understand the potential therapeutic applications of N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide.
Métodos De Síntesis
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide is a synthetic compound that was discovered by Merck & Co. in the 1990s. The synthesis of N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide involves the reaction between 4-chloro-2-iodoaniline and cyclopentanone to form the intermediate N-(4-chlorophenyl)cyclopentanecarboxamide. This intermediate is then reacted with methylsulfonyl chloride to form N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to increase growth hormone levels in both humans and animals. N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide is being investigated for its potential to treat growth hormone deficiency, sarcopenia, and osteoporosis. It has also been studied for its potential to improve cognitive function, sleep quality, and wound healing.
Propiedades
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-21(19,20)17(13-8-6-11(15)7-9-13)10-14(18)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMAVBMMDNOQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5841775.png)
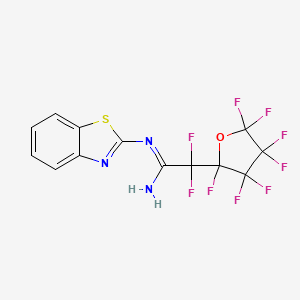
![7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5841792.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5841799.png)
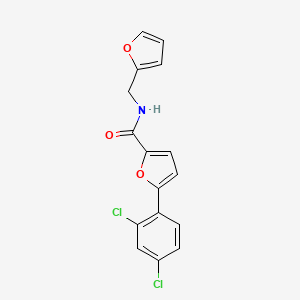

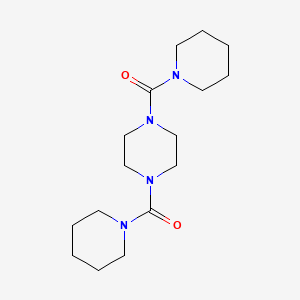

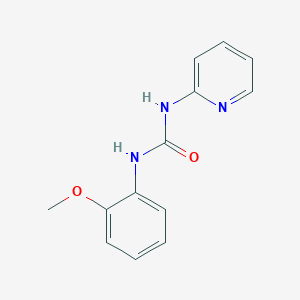
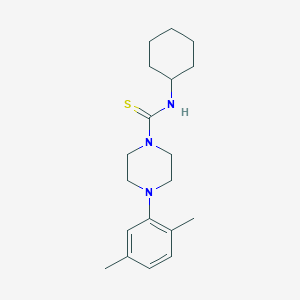

![5,5,6-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841834.png)
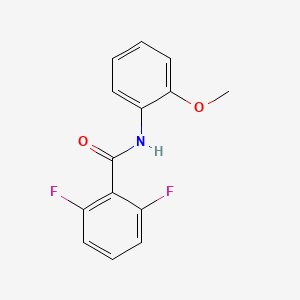
![2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5841858.png)